[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
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Overview
Description
Dacuronium Bromide is an aminosteroid neuromuscular blocking agent that was developed but never marketed. It acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), which is crucial for muscle contraction. This compound is structurally related to other neuromuscular blocking agents like pancuronium and vecuronium .
Preparation Methods
The synthesis of Dacuronium Bromide involves multiple steps, starting from steroidal precursors
Chemical Reactions Analysis
Dacuronium Bromide undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Quaternary ammonium groups can be substituted with other alkyl groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Dacuronium Bromide has been studied primarily for its neuromuscular blocking properties. It has applications in:
Chemistry: Used as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its effects on muscle contraction and neurotransmission.
Medicine: Explored as a potential muscle relaxant during surgical procedures.
Industry: Limited applications due to its non-commercial status.
Mechanism of Action
Dacuronium Bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to these receptors, thereby inhibiting muscle contraction. The molecular targets include the nAChR, and the pathways involved are primarily related to neurotransmission and muscle contraction .
Comparison with Similar Compounds
Dacuronium Bromide is similar to other neuromuscular blocking agents like:
Pancuronium: Less potent but has a longer duration of action.
Vecuronium: More potent and has a shorter duration of action.
Rocuronium: Rapid onset but intermediate duration of action. What sets Dacuronium Bromide apart is its unique structure, which includes specific quaternary ammonium groups that influence its binding affinity and duration of action
Properties
IUPAC Name |
[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKULMJPMHYWKC-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27115-86-2 |
Source
|
Record name | Dacuronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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